2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
Description
2-Fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic benzamide derivative characterized by a fluoro-substituted benzamide moiety linked via an ethylamine chain to a 6-methoxyindole group. The compound’s structure combines features of aromatic fluorination and indole substitution, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-23-13-6-7-14-12(11-21-17(14)10-13)8-9-20-18(22)15-4-2-3-5-16(15)19/h2-7,10-11,21H,8-9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMLJHTXYORHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves several steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole ring is then methoxylated at the 6-position using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide.
Fluorination: The benzamide moiety is introduced by reacting the methoxylated indole with a fluoro-substituted benzoyl chloride in the presence of a base like triethylamine.
Chemical Reactions Analysis
2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential as a biological probe to study indole-related biochemical pathways and interactions.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antiviral research.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives with industrial applications
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may exert its effects by binding to specific receptors, inhibiting or activating enzymes, and interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The primary structural variations among benzamide-indole derivatives lie in the substituents on the indole ring and the benzamide group. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Benzamide-Indole Derivatives
Key Observations :
estimated lower logP for 6-methoxy analog) and binding interactions . Positional isomers (e.g., indole-1-yl vs. indole-3-yl substitution) exhibit distinct bioactivity due to altered spatial orientation .
Benzamide Modifications :
- Fluorination at the 2-position (common in CK-666 and the target compound) enhances metabolic stability and hydrophobic interactions with target proteins .
- Derivatives like CCG258205 incorporate piperidinyl groups , enabling selective kinase inhibition via conformational constraints .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound (6-methoxy) | CK-666 (2-methyl) | CCG258205 |
|---|---|---|---|
| Molecular Weight | ~312.3 (estimated) | 296.34 | ~550 (estimated) |
| Solubility (DMSO) | Likely ≥25 mg/mL | ≥25 mg/mL | Not reported |
| logP (Predicted) | ~3.0 | 3.68 | ~4.5 |
| Stability | Stable at 2–8°C | Stable at 2–8°C | Not reported |
Notes:
- Stability profiles are similar for DMSO solutions stored at -20°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
